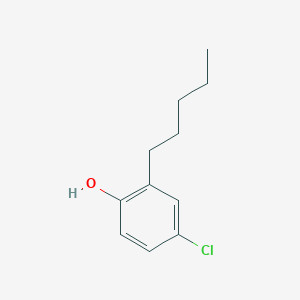![molecular formula C11H20O2 B14728984 2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane CAS No. 5406-45-1](/img/structure/B14728984.png)
2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,8-Trimethyl-1,4-dioxaspiro[45]decane is a chemical compound characterized by its unique spiro structure, which includes a dioxaspirodecane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane typically involves the condensation of appropriate aldehydes and ketones with diols under acidic conditions. One common method involves the reaction of a methyl-substituted cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiro compound . The reaction is usually carried out at room temperature, and the product can be purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound may be used in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its spiro structure allows it to fit into specific binding sites on proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Similar in structure but lacks the methyl substitutions.
2,2-Pentamethylene-1,3-dioxolane: Another spiro compound with different ring sizes and substitutions.
Uniqueness
2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
5406-45-1 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
2,3,8-trimethyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H20O2/c1-8-4-6-11(7-5-8)12-9(2)10(3)13-11/h8-10H,4-7H2,1-3H3 |
InChI 键 |
HRKSYKPUURBUCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2(CC1)OC(C(O2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


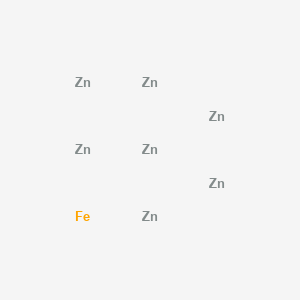
![N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline](/img/structure/B14728922.png)
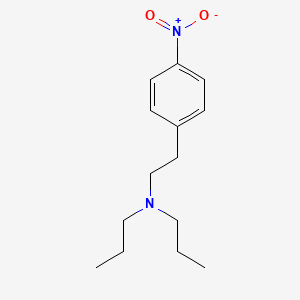
![1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B14728933.png)
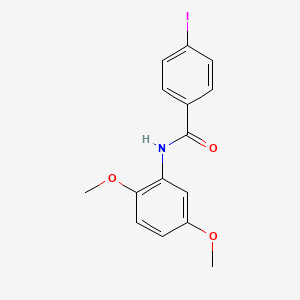
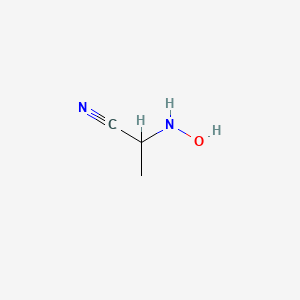
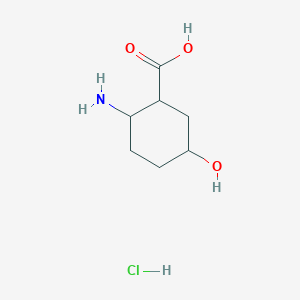
![2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14728962.png)
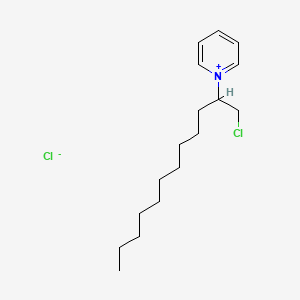


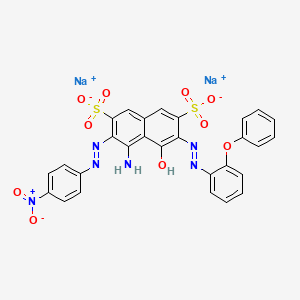
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
